1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone
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Overview
Description
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
- N-(4-Chloro-2-iodophenyl)acetamide
- 4-Chloro-2-iodoaniline
- 1-(4-Chloro-2-hydroxy-5-iodophenyl)ethan-1-one
Comparison: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(4-Chloro-2-iodophenyl)acetamide lacks the pyrrolidinone ring, resulting in different reactivity and biological activity. The presence of both chlorine and iodine atoms in the compound also contributes to its unique electronic and steric characteristics, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9ClINO |
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Molecular Weight |
321.54 g/mol |
IUPAC Name |
1-(4-chloro-2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
NJOGIBIQKSFUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
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